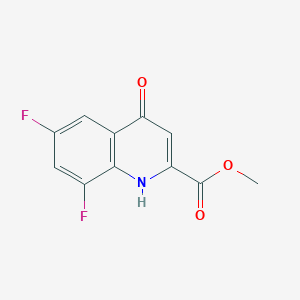

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFZRZFGCJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621559 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-53-4 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a "privileged structure" in pharmacology, and the strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological profile, often enhancing metabolic stability and biological activity.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the structural features, reactivity, stability, and potential synthetic pathways of this compound. By synthesizing theoretical principles with practical insights, this guide aims to serve as a foundational resource for the effective utilization and further investigation of this promising chemical entity.

Introduction: The Significance of Fluorinated Quinolones

The quinoline scaffold is a cornerstone in the development of therapeutic agents, forming the structural basis for a wide array of bioactive molecules. The introduction of fluorine atoms into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic pathways. This compound belongs to this important class of compounds and serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its chemical behavior is dictated by the interplay of its core heterocyclic structure, the electron-withdrawing nature of the fluorine substituents, and the reactivity of the methyl ester functional group.

Molecular Structure and Physicochemical Properties

The foundational chemical attributes of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and predicted properties based on its structure and data from closely related compounds.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| Alternate Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | Tautomeric Form[2] |

| CAS Number | 1065074-53-4 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₇F₂NO₃ | [4][6] |

| Molecular Weight | 239.18 g/mol | [2] |

| Appearance | White to off-white solid | Predicted, based on related compounds |

| Melting Point | Not available | Experimental data not found in public literature. |

| Boiling Point | Not available | Expected to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Predicted based on structure and general quinolone properties. |

Tautomerism: The Keto-Enol Equilibrium

A critical chemical feature of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium with the 4-hydroxyquinoline form. This equilibrium is influenced by the solvent, pH, and temperature. The keto form is generally more stable in the solid state and in polar solvents, while the enol form can be favored under certain conditions. This tautomerism is crucial as it affects the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.

Caption: Keto-enol tautomerism of the 4-oxo-1,4-dihydroquinoline core.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

δ 11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the dihydroquinoline ring.

-

δ 7.0-8.0 ppm (m, 2H): These signals represent the aromatic protons on the benzene ring, with coupling to fluorine influencing their multiplicity.

-

δ 6.5-7.0 ppm (s, 1H): This singlet is attributed to the proton at the C3 position.

-

δ 3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (COOCH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), and the methyl ester carbon.

-

δ 170-180 ppm: Carbonyl carbon of the C4-oxo group.

-

δ 160-165 ppm: Carbonyl carbon of the methyl ester.

-

δ 110-150 ppm: Aromatic carbons, showing characteristic splitting due to coupling with the fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

-

δ ~53 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and vibrations of the aromatic ring.

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibration.

-

~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.[8]

-

~1650-1670 cm⁻¹ (strong, sharp): C=O stretching of the C4-keto group.[8]

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic and quinoline rings.[9]

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

Mass Spectrometry (Predicted)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 239 or 240, respectively. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[10][11][12] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[10][11][12] For the synthesis of this compound, a suitable starting material would be 3,5-difluoroaniline, which reacts with dimethyl acetylenedicarboxylate.

Caption: Proposed synthetic workflow via a Gould-Jacobs type reaction.

Experimental Protocol (Conceptual):

-

Condensation: 3,5-difluoroaniline is reacted with dimethyl acetylenedicarboxylate in a suitable solvent (e.g., methanol or ethanol) at reflux. This step forms the initial Michael adduct.

-

Cyclization: The intermediate from step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C. This high temperature induces cyclization to form the quinolone ring system.

-

Purification: The crude product is cooled, precipitated, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the ester functionality and the stability of the fluoroquinolone core.

The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is of significant practical importance as the carboxylic acid is often the desired active pharmaceutical ingredient or a key intermediate for further derivatization.

Acid-Catalyzed Hydrolysis:

This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid such as sulfuric acid or hydrochloric acid.[13][14][15] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[14][15]

Caption: Mechanism of acid-catalyzed ester hydrolysis.

A common protocol for the hydrolysis of quinolone esters involves heating in a mixture of acetic acid, sulfuric acid, and water.[16]

Base-Catalyzed Hydrolysis (Saponification):

This is an irreversible reaction that proceeds via nucleophilic acyl substitution, initiated by the attack of a hydroxide ion on the ester carbonyl.[13][17] The resulting carboxylate is deprotonated by the base, driving the reaction to completion.[17]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Fluoroquinolones are known to be photochemically reactive and can degrade upon exposure to UV light.[18] The primary photodegradation pathway for many fluoroquinolones involves the photosubstitution of the fluorine atom.[18] Other potential degradation pathways include decarboxylation and modifications to substituents on the quinoline ring. The photodegradation can be influenced by pH, the presence of photosensitizers, and the solvent system. For pharmaceutical applications, a thorough evaluation of the photostability of this compound and its derivatives is crucial.

Applications and Relevance in Drug Discovery

This compound is a key building block for the synthesis of novel therapeutic agents. The 4-quinolone core is a well-known pharmacophore, and the difluoro substitution at positions 6 and 8 is expected to enhance biological activity and metabolic stability. The methyl ester at position 2 provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets. Potential therapeutic areas for derivatives of this scaffold include:

-

Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics.

-

Anticancer Agents: Certain quinoline derivatives have shown promise as kinase inhibitors.

-

Antiviral and Antifungal Agents: The quinoline scaffold has been explored for a broad range of anti-infective properties.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its chemical properties, including tautomerism, reactivity of the ester group, and the influence of its fluorine substituents, make it a versatile platform for the development of new drugs. This guide has provided a detailed overview of its key chemical characteristics, drawing upon established principles of quinolone chemistry and predictive analysis where specific experimental data is not available. Further experimental investigation into its physical properties, spectroscopic characterization, and reaction kinetics will undoubtedly facilitate its broader application in research and development.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Sturini, M.; Speltini, A.; Maraschi, F.; Profumo, A. Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochem. Photobiol. Sci.2022 , 21, 899–912. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

YouTube. mechanism of ester hydrolysis. [Link]

-

YouTube. Chemistry Vignettes: Base catalysed ester hydrolysis. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

PubMed. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. [Link]

- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites [mdpi.com]

- 5. This compound | 1065074-53-4 [chemicalbook.com]

- 6. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. scbt.com [scbt.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. researchgate.net [researchgate.net]

Physicochemical characteristics of CAS 1065074-53-4

An In-depth Technical Guide to the Physicochemical Characterization of CAS 1065074-53-4 (Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate)

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the small molecule designated by CAS number 1065074-53-4, identified as Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate. While specific experimental data for this compound is not extensively published, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties relevant to pharmaceutical development, including identity, purity, melting point, solubility, and ionization constant (pKa). As a senior application scientist's perspective, this guide emphasizes not just the "how" but the "why" behind the methodologies, ensuring a robust and scientifically sound approach to characterization. Detailed, field-proven protocols for determining these key parameters are provided, alongside logical workflows visualized with Graphviz diagrams. The objective is to equip scientific professionals with the necessary tools to thoroughly characterize this and other novel small molecules, forming a crucial foundation for further development.

Introduction to CAS 1065074-53-4

The compound identified by CAS number 1065074-53-4 is a fluorinated quinoline derivative, a structural motif of significant interest in medicinal chemistry. Such compounds are explored for a wide range of therapeutic applications, and their efficacy and safety profiles are intrinsically linked to their physicochemical properties.[1] A thorough characterization is the first step in any drug development pipeline, as it influences everything from formulation and bioavailability to metabolic stability and toxicity.

This guide focuses on the foundational analyses required to build a comprehensive profile of a novel active pharmaceutical ingredient (API) like CAS 1065074-53-4. We will proceed from basic identification to the experimental determination of its key physical and chemical attributes.

Core Identity and Physicochemical Properties

The initial step in characterizing any compound is to confirm its identity and basic molecular properties. These data serve as the reference point for all subsequent analyses.

Table 1: Core Identification of CAS 1065074-53-4

| Property | Value | Source(s) |

| CAS Number | 1065074-53-4 | [2][3][4] |

| Chemical Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | [2] |

| Alternate Name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | [3][4][5] |

| Molecular Formula | C₁₁H₇F₂NO₃ | [2][3][4] |

| Molecular Weight | 239.17 g/mol | [2][3] |

| Physical Properties | No experimental data available | [6] |

Experimental Determination of Physicochemical Properties

The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for regulatory submissions and further research.

Melting Point Analysis for Identity and Purity

Expertise & Causality: The melting point is a fundamental thermal property that serves two purposes: identification and purity assessment.[7] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8] Therefore, this analysis is a simple yet powerful indicator of sample purity. The capillary method is a widely accepted and cost-effective technique.[9] A slow, controlled heating rate (e.g., 1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Press the open end of a thin-walled capillary tube into the powdered sample.

-

Tap the tube gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be approximately 3 mm.[8]

-

-

Initial (Rapid) Determination:

-

If the melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-15°C/min) to find an approximate range. This conserves time.

-

Allow the apparatus to cool significantly before the next step. Do not reuse the melted sample, as its crystal structure may have changed.[10]

-

-

Accurate Determination:

-

Prepare a fresh capillary tube with the sample.

-

Place the capillary into the melting point apparatus.[10]

-

Set the heating rate to ramp quickly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Repeat the measurement with at least two more fresh samples to ensure reproducibility.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination via Capillary Method.

Aqueous Solubility Profiling

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent (e.g., water, buffer at a specific pH) for a sufficient duration to reach equilibrium. It is crucial to ensure that equilibrium has been reached, which can be confirmed by measuring the solute concentration at different time points until it remains constant. Post-equilibration, the undissolved solid must be completely separated from the solution without affecting the solute concentration, typically via centrifugation and subsequent filtration with a chemically inert filter.[12]

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of CAS 1065074-53-4 to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). "Excess" means that solid material should still be visible after equilibration.

-

Prepare multiple replicates for statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to ensure constant temperature.[13]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required should be determined empirically by sampling at various intervals (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the suspensions to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[12] This step is critical to avoid artificially inflating the concentration measurement.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.

-

Workflow Visualization

Caption: Workflow for Equilibrium Solubility via the Shake-Flask Method.

Ionization Constant (pKa) Determination

Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] This parameter is vital as it governs the charge of the molecule at different physiological pH values, which in turn strongly influences its solubility, permeability across biological membranes, and binding to targets. Potentiometric titration is a robust and direct method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be identified as the inflection point on the resulting titration curve.[16][17] Maintaining a constant ionic strength throughout the titration is essential to keep activity coefficients constant, ensuring that the measured pH changes are due solely to the ionization of the analyte.[15]

Experimental Protocol: Potentiometric Titration

-

System Preparation:

-

Calibrate a potentiometer (pH meter) using at least three standard pH buffers (e.g., pH 4, 7, and 10).[15]

-

Prepare a stock solution of CAS 1065074-53-4 at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low).

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

-

If determining a basic pKa, first acidify the solution to a low pH (e.g., pH 2) with the HCl titrant to ensure the compound is fully protonated.

-

Begin the titration by adding small, precise increments of the NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the sigmoidal curve (or the point of maximum buffer capacity). Mathematically, it is the inflection point on a plot of the first derivative (dpH/dV).[14]

-

Specialized software can be used for accurate calculation from the titration data.

-

Workflow Visualization

Caption: Workflow for Potentiometric Titration for pKa Determination.

Advanced Structural and Purity Analysis

Beyond the foundational properties, a comprehensive characterization package for a novel API should include advanced spectroscopic and chromatographic analyses to confirm structure and assess purity with high resolution.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. It separates the main compound from any impurities, and when coupled with a UV detector, it can quantify the purity as a percentage of the total peak area.[18]

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides highly accurate molecular weight information and fragmentation patterns, which are definitive in confirming the molecular structure of the compound and identifying unknown impurities.[19]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for confirming the identity of a compound by identifying its functional groups. The resulting infrared absorption spectrum is a unique "fingerprint" that can be compared against a reference standard.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule, confirming the connectivity and chemical environment of atoms (primarily ¹H and ¹³C). It is one of the most conclusive methods for structural elucidation.[19]

Conclusion

The physicochemical characterization of a novel compound such as CAS 1065074-53-4 is a mandatory and foundational stage in pharmaceutical research and development. While published data for this specific molecule is sparse, the established, authoritative methodologies detailed in this guide—including capillary melting point determination, shake-flask solubility analysis, and potentiometric pKa measurement—provide a clear and robust pathway for its complete characterization. Adherence to these scientifically sound protocols will generate the reliable and reproducible data necessary to make informed decisions, enabling the progression of this promising quinoline derivative through the drug development pipeline.

References

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). PharmaeliX.[Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.[Link]

-

Melting point determination. University of Calgary.[Link]

-

Determination of Melting Point. Wired Chemist.[Link]

-

What is Melting Point?. Mettler Toledo.[Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada.[Link]

-

Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.[Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]

-

How To Determine PKA Of Organic Compounds?. (2025, February 14). Chemistry For Everyone - YouTube.[Link]

-

Small Molecule Drug Characterization and Purity Analysis. Agilent.[Link]

-

Measuring Solubility. Alloprof.[Link]

-

How to calculate pKa. BYJU'S.[Link]

-

Identity and Purity - Small Molecules. Pacific BioLabs.[Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.[Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

-

CAS 1065074-53-4 Safety Data Sheet. Aaron Chemicals LLC.[Link]

-

This compound | 1065074-53-4. Appchem.[Link]

Sources

- 1. Ursolic acid: an anti-tumorigenic and chemopreventive activity. Minireview. | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 1065074-53-4 [chemicalbook.com]

- 6. aaronchem.com [aaronchem.com]

- 7. mt.com [mt.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. byjus.com [byjus.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and potential as a scaffold for drug discovery, drawing upon established principles and analogous compounds to elucidate its key structural features.

Introduction: The Significance of the Fluorinated Quinolone Scaffold

Quinolone derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, most notably as antibacterial agents. The introduction of fluorine atoms into the quinolone scaffold has been a pivotal strategy in enhancing their therapeutic properties, leading to the development of highly potent fluoroquinolone antibiotics. The strategic placement of fluorine can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 6,8-difluoro substitution pattern, in particular, is of interest for its potential to confer unique electronic and conformational properties, making this compound a compelling subject for detailed structural and functional analysis. While direct experimental data on this specific molecule is limited in publicly available literature, this guide will synthesize information from closely related analogs to provide a robust understanding of its molecular architecture and potential applications. This strategic analysis allows us to hypothesize its properties and guide future research. The core structure suggests potential as an antibacterial agent, and related difluoro-quinolone scaffolds have also shown promise as anticancer agents.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₁H₇F₂NO₃ | [2][3] |

| Molecular Weight | 239.18 g/mol | [3] |

| CAS Number | 1065074-53-4 | [2][3] |

Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

The synthesis of the 4-oxo-1,4-dihydroquinoline core of this compound is most effectively achieved through the Gould-Jacobs reaction.[4][5] This versatile and widely used method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[5]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:

-

Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 3,5-difluoroaniline on the electron-deficient double bond of a dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate). This is followed by an intramolecular cyclization.

-

Thermal Cyclization: This crucial step requires significant thermal energy to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system. This high energy barrier can be overcome using conventional heating in a high-boiling point solvent or through microwave irradiation for improved efficiency.[6]

Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.

Experimental Protocol (Proposed)

This proposed protocol is based on established methods for the Gould-Jacobs reaction with substituted anilines.[7]

Step 1: Condensation

-

In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Add dimethyl acetylenedicarboxylate (1.1 equivalents) to the solution.

-

Heat the mixture at 130-150°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Cyclization

-

Increase the temperature of the reaction mixture to 250-260°C and maintain for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Add a non-polar solvent like hexane to further facilitate precipitation.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic and substituent protons.

-

Aromatic Protons: The protons on the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their coupling patterns influenced by the fluorine substituents.

-

Methyl Protons: The methyl ester protons will exhibit a singlet at approximately δ 3.8-4.0 ppm.

-

N-H Proton: The N-H proton of the dihydroquinoline ring will likely appear as a broad singlet in the downfield region (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum will reveal the carbon framework of the molecule.

-

Carbonyl Carbons: The ketone and ester carbonyl carbons will resonate at the most downfield positions (δ 160-180 ppm).

-

Aromatic and Olefinic Carbons: The carbons of the quinoline ring will appear in the δ 100-150 ppm region. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns due to C-F coupling.

-

Methyl Carbon: The methyl ester carbon will be observed in the upfield region (δ 50-60 ppm).

¹⁹F NMR: Fluorine NMR is a crucial tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the C6 and C8 positions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum should display a prominent molecular ion peak corresponding to the molecular weight of 239.18 g/mol .

-

Fragmentation: Common fragmentation pathways for quinolones include the loss of the ester group and cleavage of the quinoline ring system. Analysis of these fragments can further corroborate the proposed structure.[10]

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and the overall conformation. While no crystal structure for the title compound is currently available in public databases, related difluoroquinolone structures have been reported, providing a basis for understanding the likely solid-state packing and intermolecular interactions.[11][12]

Potential in Drug Discovery and Development

The 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold holds significant potential for the development of novel therapeutic agents.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific substitution pattern of this compound may lead to a unique spectrum of activity against various bacterial strains. To evaluate its potential, the following experimental workflow is proposed:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the target bacterial strain.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[1][13] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Based on the established chemistry of quinolones and the predictable influence of its specific fluorination pattern, this compound is a strong candidate for further investigation as a potential antibacterial or anticancer agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule, paving the way for the development of novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

- Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 88.

-

Royal Society of Chemistry. (n.d.). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Retrieved from [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values of compounds 4 and 6 against tested pathogens. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). 2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl). Retrieved from [Link]

-

MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. scbt.com [scbt.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR characteristics. We will explore the profound influence of the fluorine substituents on chemical shifts and coupling constants, providing a robust framework for structural elucidation and purity assessment. The methodologies and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Significance of Structural Elucidation

This compound (CAS No. 1065074-53-4) is a crucial building block in medicinal chemistry, particularly in the development of potent antibacterial agents.[1][2] Its rigid, difluorinated quinolone core is a common feature in many marketed fluoroquinolone drugs. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide will provide a comprehensive analysis of both ¹H and ¹³C NMR spectra, with a special focus on the diagnostic spectral signatures imparted by the two fluorine atoms. Understanding these spectral nuances is essential for any scientist working with this class of compounds.

Theoretical Framework: The Influence of Fluorine in NMR

The presence of fluorine (¹⁹F), a 100% abundant spin ½ nucleus, introduces significant and informative complexity to both ¹H and ¹³C NMR spectra.[3][4] Its high electronegativity and ability to engage in through-bond scalar (J) coupling are key factors.

-

Electronegativity Effect: Fluorine's strong electron-withdrawing nature deshields nearby protons and carbons, causing their resonances to shift downfield (to higher ppm values).

-

Scalar Coupling (J-coupling): ¹⁹F couples with both ¹H and ¹³C nuclei over multiple bonds. These couplings, denoted as ⁿJHF and ⁿJCF (where n is the number of bonds), result in the splitting of signals into multiplets. The magnitude of these coupling constants provides invaluable information about the proximity and connectivity of atoms. For aromatic systems, it is common to observe couplings over two to five bonds.

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

3.1. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar quinolone derivatives and its high boiling point. It is important to be aware of the residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.

3.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on the concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon (which may still be split by fluorine).

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of protonated carbons.[5][6][7][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

¹H NMR Spectral Analysis: A Predictive Interpretation

Based on the structure of this compound and data from analogous compounds, the following ¹H NMR spectrum in DMSO-d₆ is predicted.

Molecular Structure with Numbering:

Caption: Structure of the target molecule with atom numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~12.5 | br s | - | 1-NH | The acidic N-H proton of the dihydroquinolone ring is expected to be a broad singlet, significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the system. |

| ~7.80 | ddd | ³JHH ≈ 9.0, ⁴JHF ≈ 9.0, ⁴JHF ≈ 2.5 | H-5 | This proton is coupled to H-7 (³JHH), the fluorine at C6 (³JHF), and the fluorine at C8 (⁵JHF). The strong deshielding effect of the C4-keto group places it downfield. |

| ~7.50 | ddd | ³JHH ≈ 9.0, ³JHF ≈ 10.0, ⁴JHF ≈ 2.5 | H-7 | Coupled to H-5 (³JHH), the fluorine at C8 (³JHF), and the fluorine at C6 (⁴JHF). The ortho and meta couplings to fluorine will create a complex multiplet. |

| ~6.90 | s | - | H-3 | This proton is on a double bond and adjacent to the ester group. It appears as a singlet as there are no vicinal protons. |

| ~3.90 | s | - | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical ester region. |

¹³C NMR Spectral Analysis: Decoding the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms. The key diagnostic feature will be the large one-bond C-F couplings (¹JCF) and smaller two- and three-bond couplings.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~175.0 | s | - | C-4 (C=O) | The ketone carbonyl carbon is expected to be the most downfield signal. |

| ~165.0 | s | - | C-O (Ester C=O) | The ester carbonyl carbon appears at a characteristic chemical shift. |

| ~158.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-6 | Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling and a smaller two-bond coupling to the fluorine at C-8. |

| ~155.0 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C-8 | Similar to C-6, this carbon is directly bonded to fluorine and will exhibit a large ¹JCF coupling and a smaller ²JCF to the fluorine at C-6. |

| ~145.0 | s | - | C-2 | Quaternary carbon attached to the ester and nitrogen. |

| ~138.0 | t | ²JCF ≈ 10, ⁴JCF ≈ 3 | C-4a | This quaternary carbon is coupled to both fluorine atoms at C-6 and C-8. |

| ~125.0 | d | ²JCF ≈ 20 | C-8a | This quaternary carbon is coupled to the adjacent fluorine at C-8. |

| ~115.0 | dd | ²JCF ≈ 25, ³JCF ≈ 5 | C-7 | Coupled to both fluorine atoms, with the two-bond coupling to F-8 being larger. |

| ~112.0 | dd | ²JCF ≈ 22, ³JCF ≈ 4 | C-5 | Coupled to both fluorine atoms, with the two-bond coupling to F-6 being larger. |

| ~110.0 | s | - | C-3 | Protonated aromatic carbon, assignment confirmed by HSQC. |

| ~53.0 | s | - | -OCH₃ | The methyl ester carbon appears in the typical upfield region for sp³ carbons attached to oxygen. |

Note: The predicted coupling constants are estimates based on typical values for fluorinated aromatic systems. Actual values may vary.[9][10]

Advanced Structural Verification: 2D NMR Workflow

For unambiguous assignment, a 2D NMR workflow is indispensable.

Caption: Workflow for 2D NMR-based structural confirmation.

-

HSQC Analysis: This experiment will directly link the proton signals of H-3, H-5, and H-7 to their corresponding carbon signals (C-3, C-5, C-7), confirming their assignments. The -OCH₃ proton signal will correlate with the -OCH₃ carbon signal.

-

HMBC Analysis: This is crucial for assigning the non-protonated carbons.

-

The H-3 proton will show a correlation to C-2 and C-4.

-

The H-5 proton will show correlations to C-4, C-7, and C-4a.

-

The H-7 proton will show correlations to C-5, C-8, and C-8a.

-

The -OCH₃ protons will show a strong correlation to the ester carbonyl carbon.

-

The NH proton may show correlations to C-2 and C-8a.

-

Conclusion: A Guide for Confident Analysis

This technical guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of how fluorine substituents modulate NMR spectra and by employing a logical, multi-step analytical process including 1D and 2D techniques, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The provided tables of predicted chemical shifts and coupling constants serve as a robust starting point for interpreting experimental data.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Oman, T., Tessem, M. B., Bathen, T. F., Bertilsson, H., Angelsen, A., Hedenström, M., & Andreassen, T. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Wiegand, T., Eckert, H., & Lin, L. (2020). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Physical Chemistry Chemical Physics, 22(34), 19098-19110. Retrieved from [Link]

-

Dürr, U. H., Gildenberg, M., & Ycas, J. W. (2013). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in nuclear magnetic resonance spectroscopy, 72, 1-19. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]

-

Mohamed, Y. A., Abbas, E. M. H., & El-Maghraby, A. M. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1658-1667. Retrieved from [Link]

-

BioMed Central. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

Huan, T. T., Hoa, L. T., & Dinh, N. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 585-591. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

-

F1000Research. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Retrieved from [Link]

-

RWTH Publications. (n.d.). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Retrieved from [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

BioMed Central. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, Ac derivative. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight, structure, and purity. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation pattern of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a scaffold of significant interest in medicinal chemistry due to its relationship with fluoroquinolone antibiotics. As a Senior Application Scientist, this document is crafted to bridge theoretical knowledge with practical, field-proven insights, ensuring that the described protocols are not just procedural but also self-validating.

The core of this guide will dissect the predictable fragmentation pathways of this specific difluorinated quinolone derivative. By understanding how and why the molecule cleaves under common ionization techniques, researchers can confidently identify it, characterize its metabolites, and ensure its integrity throughout the drug development pipeline. Every mechanistic claim herein is substantiated by established principles of mass spectrometry and supported by authoritative references from the scientific literature.

The Subject Molecule: Structure and Predicted Ionization

This compound possesses a rigid quinolone core, substituted with two fluorine atoms at positions 6 and 8, a carbonyl group at position 4, and a methyl ester at position 2. The molecular formula is C₁₁H₇F₂NO₃, with a monoisotopic mass of 239.0394 Da.[1][2]

Under typical electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 240.0467. The primary sites of protonation would be the quinolone nitrogen or the carbonyl oxygen at C-4, both of which are basic centers. This initial ionization event is the gateway to the subsequent fragmentation cascade observed in tandem mass spectrometry (MS/MS).

Predicted Fragmentation Pathways

The fragmentation of fluoroquinolone-type compounds is a well-documented process, typically involving the loss of small neutral molecules and characteristic cleavages of the quinolone ring system.[3][4][5] While specific literature on this compound is not abundant, its fragmentation can be predicted with high confidence based on the established patterns for this class of molecules.

Key Fragmentation Mechanisms:

-

Loss of Methanol (CH₃OH): A primary and highly characteristic fragmentation pathway for quinolones with a methyl ester group is the loss of methanol. This is analogous to the well-known loss of water (H₂O) from the corresponding carboxylic acid. This process is often preceded by a rearrangement.

-

Decarbonylation (Loss of CO): The carbonyl group at the C-4 position is a common site for fragmentation, leading to the neutral loss of carbon monoxide (CO). This is a characteristic fragmentation for many heterocyclic compounds containing a keto group.[6][7]

-

Loss of the Ester Group: The entire methyl carboxylate group can be lost through various cleavage mechanisms.

-

Retro-Diels-Alder (RDA) Reaction: The quinolone ring system can undergo RDA reactions, leading to characteristic product ions that can help in the structural confirmation.

The following diagram illustrates the predicted major fragmentation pathways originating from the protonated molecule [M+H]⁺.

Caption: Predicted major fragmentation pathways for protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions in the ESI-MS/MS spectrum.

| Ion Description | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 240.05 |

| [M+H - CH₃OH]⁺ | Ion after loss of methanol | 208.03 |

| [M+H - CO]⁺ | Ion after loss of carbon monoxide | 212.05 |

| [M+H - CH₃OH - CO]⁺ | Ion after sequential loss of methanol and CO | 180.02 |

Experimental Protocol: Tandem Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring high-quality MS/MS data for this compound.

I. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

II. Liquid Chromatography - Mass Spectrometry (LC-MS) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A generic gradient starting from 5% B to 95% B over several minutes is suitable for initial analysis.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 1 - 5 µL

-

MS System: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Full Scan (MS1) Range: m/z 100 - 400

-

Product Ion Scan (MS2):

-

Precursor Ion: m/z 240.05

-

Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation profile.

-

Collision Gas: Argon

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the MS/MS analysis of the target compound.

Conclusion and Future Perspectives

The predictable fragmentation pattern of this compound, dominated by the losses of methanol and carbon monoxide, provides a robust signature for its identification and structural characterization. The methodologies outlined in this guide offer a validated framework for researchers to obtain high-quality, reproducible data. A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical component of drug metabolism studies, impurity profiling, and quality control, ensuring the safety and efficacy of new chemical entities. As mass spectrometry technologies continue to advance, further elucidation of minor fragmentation pathways and the use of high-resolution instrumentation will undoubtedly provide even deeper structural insights.

References

-

Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 895-908. [Link]

-

Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]

-

ResearchGate. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

-

Zhang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]

-

Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(3), e202400061. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, fluoroquinolones have distinguished themselves as a cornerstone of antibacterial therapy for decades.[3] This guide focuses on a specific, yet promising derivative: Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 1065074-53-4).[4][5] While direct research on this exact molecule is emerging, its structural features—a difluorinated quinolone core, a 4-oxo group, and a C2-methyl carboxylate moiety—provide a strong basis for hypothesizing its potential biological activities.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for investigating this compound. We will dissect its molecular architecture to propose two primary research avenues: its application as a novel antibacterial agent and its potential repositioning as an anticancer therapeutic. For each proposed application, we will delve into the mechanistic rationale, provide validated, step-by-step experimental protocols for preliminary screening, and outline pathways for lead optimization.

Chemical and Structural Analysis: The Foundation for Activity

The structure of this compound is rich with pharmacologically significant features that inform its potential applications.

-

The 4-Quinolone Core: The 4-oxo-1,4-dihydroquinoline skeleton is the quintessential pharmacophore of quinolone antibiotics. The carbonyl group at C4 and the carboxylate group (in this case, a methyl ester) at the adjacent C2 position are crucial for binding to bacterial DNA gyrase and topoisomerase IV.[6]

-

Difluoro Substitution (C6 and C8): Fluorine substitution is a hallmark of modern, potent antibiotics. The introduction of a fluorine atom at the C6 position is known to markedly improve antimicrobial activity.[6] Furthermore, modifications at the C8 position, such as with a halogen, can enhance potency and modulate the spectrum of activity.[7] The 6,8-difluoro pattern suggests a strong potential for potent antibacterial action.

-

C2-Methyl Carboxylate Group: This ester functional group is a key strategic element. While the ester itself may have activity, it also serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in active quinolones.[8] This acid can then be used as a synthetic intermediate for creating a diverse library of amide derivatives, enabling extensive Structure-Activity Relationship (SAR) studies.[9][10]

Proposed Research Application I: Antibacterial Agent Development

The most logical and promising application for this compound is in the discovery of new antibacterial agents, a critical need given the rise of antimicrobial resistance.[11]

Mechanistic Rationale

Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13] These enzymes are vital for managing DNA supercoiling and segregation during replication.[12] By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to double-strand DNA breaks, inhibition of DNA replication, and ultimately, bacterial cell death.[11][14] The core quinolone structure of the title compound makes this the most probable mechanism of action.

Caption: Proposed mechanism of antibacterial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The first step in validating the antibacterial potential is to determine the compound's Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. This is a standardized and fundamental assay in microbiology.

Objective: To quantify the in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials:

-

Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mg/mL.

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae (e.g., ATCC 49619).[15]

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Controls:

-

Positive Control: Ciprofloxacin or another relevant fluoroquinolone.

-

Negative Control: Vehicle (DMSO) only.

-

Growth Control: No compound.

-

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and positive control. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.06 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds, vehicle control, and growth control. The final volume in each well should be uniform (e.g., 200 µL).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation and Interpretation

Results should be summarized in a clear table. Potent activity is typically indicated by low MIC values.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 |

| Vehicle (DMSO) | >128 | >128 | >128 |

Proposed Research Application II: Anticancer Agent Development

A growing body of evidence supports the repositioning of fluoroquinolones as potential anticancer agents.[16][17] Their mechanism often mirrors their antibacterial action but is directed against human topoisomerases, which are validated targets in oncology.

Mechanistic Rationale

Many established anticancer drugs function by inhibiting human topoisomerases I and II. By interfering with these enzymes, drugs can induce DNA damage specifically in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).[17] Several quinoline derivatives have demonstrated the ability to induce apoptosis by modulating key signaling proteins like p53, Bax, and Bcl-2, and to cause cell cycle arrest at the G2/M phase.[18] Given its core structure, it is plausible that this compound could exhibit similar cytotoxic effects against cancer cells.

Caption: Hypothesized pathway for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cell protein content.

Objective: To determine the concentration-dependent cytotoxic effect of the compound on human cancer cell lines.

Materials:

-

Test Compound: Dissolved in DMSO to a stock concentration of 10 mM.

-

Cell Lines:

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

-

Controls:

-

Positive Control: Doxorubicin or Cisplatin.

-

Vehicle Control: DMSO.

-

-

Equipment: 96-well plates, incubator, plate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of the test compound, positive control, and vehicle control. Incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells, incubating at 4°C for 1 hour. Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

-

Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance (OD) on a plate reader at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Data Presentation and Interpretation

IC50 values are the standard metric for reporting in vitro cytotoxicity.

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |

| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Doxorubicin | 0.05 | 0.08 | 0.1 |

| Vehicle (DMSO) | >100 | >100 | >100 |

Integrated Screening Workflow and Future Directions